

An In-depth Technical Guide to 3,6-Dioxa-1,8-octanedithiol (DODT)

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Compound of Interest

Compound Name: 3,6-Dioxa-1,8-octanedithiol

Cat. No.: B088884

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For Researchers, Scientists, and Drug Development Professionals

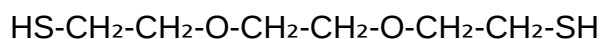
Abstract

3,6-Dioxa-1,8-octanedithiol (DODT), a versatile dithiol monomer, has emerged as a significant reagent in various fields of chemical and biomedical research. Its unique structural characteristics, featuring two primary thiol groups and a flexible ethylene glycol backbone, impart valuable properties for applications ranging from polymer chemistry to solid-phase peptide synthesis. This technical guide provides a comprehensive overview of DODT, including its chemical and physical properties, detailed experimental protocols for its key applications, and an analysis of its spectral data. The information is tailored for researchers, scientists, and professionals in drug development who are interested in leveraging the capabilities of this compound in their work.

Chemical Structure and Properties

3,6-Dioxa-1,8-octanedithiol, also known by its CAS number 14970-87-7 and often abbreviated as DODT, is a dithiol with the molecular formula $C_6H_{14}O_2S_2$.^[1] Its structure consists of an eight-atom chain with oxygen atoms at the 3 and 6 positions and terminal sulfhydryl (-SH) groups.

Structural Formula:



Physical and Chemical Properties

A summary of the key physical and chemical properties of DODT is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Reference(s)
Molecular Weight	182.304 g/mol	[1]
Appearance	Colorless to light yellow transparent liquid	[1]
Density	1.1 ± 0.1 g/cm ³	[1]
Boiling Point	257.0 ± 30.0 °C at 760 mmHg	[1]
Flash Point	109.2 ± 24.6 °C	[1]
Refractive Index	1.495	[1]
pKa ₁	8.7 ± 0.2	[2]
pKa ₂	9.6 ± 0.2	[2]
Water Solubility	11.4 g/L at 19.8°C	[3]
Purity	≥98%	[1]

Experimental Protocols

Radical Ring-opening Redox Polymerization (R3P) of DODT

DODT is a key monomer in the synthesis of poly(disulfide)s through a green chemistry approach known as Radical Ring-opening Redox Polymerization (R3P).[4] This method utilizes triethylamine (TEA) and dilute hydrogen peroxide (H₂O₂) as catalysts, offering an environmentally friendly alternative to traditional polymerization techniques.[4]

Materials:

- **3,6-Dioxa-1,8-octanedithiol (DODT)**
- Triethylamine (TEA)
- 3% Hydrogen Peroxide (H₂O₂) solution
- Deionized Water
- Nitrogen or Argon gas (for inert atmosphere)

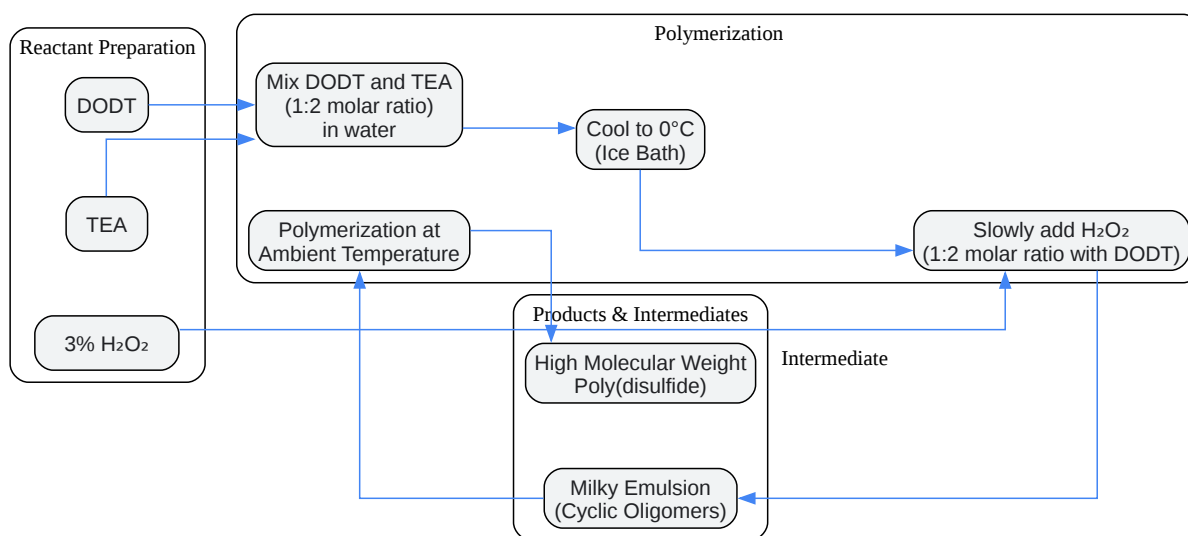
Equipment:

- Reaction flask
- Magnetic stirrer
- Ice bath
- Digital temperature probe

Protocol:

- In a reaction flask, mix DODT and TEA in a 1:2 molar ratio.
- Place the flask in an ice bath and allow the mixture to equilibrate to 0°C under an inert atmosphere.
- Slowly add a 3% H₂O₂ solution to the mixture over 2 minutes, ensuring the reaction temperature does not exceed 15°C. The molar ratio of DODT to H₂O₂ should be 1:2.
- A stable, milky emulsion will form, indicating the formation of cyclic oligomers.[\[4\]](#)
- To favor the formation of high molecular weight polymers, dissolve DODT and TEA in water before the addition of H₂O₂.[\[1\]](#)
- The polymerization reaction proceeds at ambient temperatures.
- The resulting polymer can be isolated and purified by standard precipitation and washing techniques.

Logical Workflow for R3P of DODT:



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Figure 1: Workflow for the Radical Ring-opening Redox Polymerization of DODT.

Use of DODT in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

DODT is utilized as a non-malodorous scavenger in the acidic cleavage step of Fmoc-based SPPS.[5][6] It effectively quenches reactive carbocations generated during the removal of acid-labile protecting groups, thereby preventing side reactions.

Materials:

- Peptide-bound resin

- Trifluoroacetic acid (TFA)
- **3,6-Dioxa-1,8-octanedithiol (DODT)**
- Water
- Triisopropylsilane (TIS) (optional, for peptides with tryptophan)
- Cold diethyl ether

Equipment:

- Reaction vessel
- Shaker or vortexer
- Centrifuge
- Lyophilizer

Protocol:

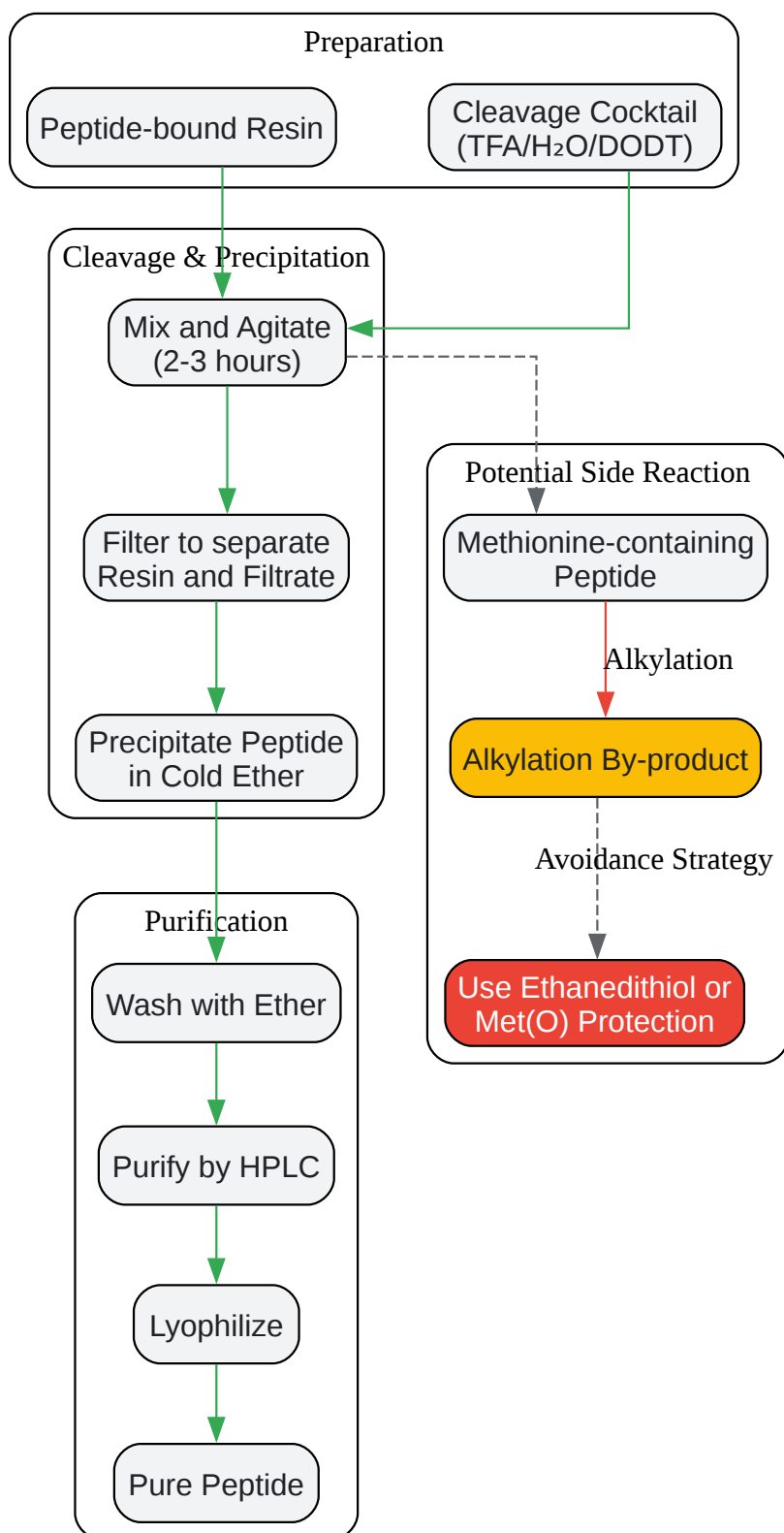
- Wash the peptide-bound resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.
- Prepare the cleavage cocktail. A common formulation is 95% TFA, 2.5% water, and 2.5% DODT. For peptides containing tryptophan, 2.5% TIS can be included.
- Add the cleavage cocktail to the resin in the reaction vessel.
- Gently agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.

- Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.
- Dry the peptide pellet and dissolve it in a suitable solvent (e.g., water/acetonitrile mixture) for purification by HPLC.
- Lyophilize the purified peptide to obtain a white powder.

Potential Side Reaction with Methionine-Containing Peptides:

A notable side reaction can occur when using DODT as a scavenger for peptides containing methionine. An alkylation by-product may be formed.^[7] This impurity can be detected by LC-MS and characterized by NMR spectroscopy.^[7] To avoid this, ethanedithiol can be used as an alternative scavenger, or methionine can be protected as its sulfoxide derivative during synthesis.^[7] The by-product can also be removed in a post-cleavage step by treating the peptide with dilute aqueous acid at 37°C.^[7]

Workflow for DODT in Peptide Cleavage:



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Figure 2: Workflow for the use of DODT in Fmoc-SPPS cleavage and the potential side reaction.

Spectral Data Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of DODT provides characteristic signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)	Multiplicity	Assignment
~3.62	m	-O-CH ₂ -CH ₂ -O-
~2.71	q	-O-CH ₂ -CH ₂ -SH
~1.58	t	-CH ₂ -SH

Note: The exact chemical shifts may vary depending on the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of DODT shows distinct signals for the carbon atoms in the molecule.

Chemical Shift (ppm)	Assignment
~70	-O-CH ₂ -CH ₂ -O-
~39	-O-CH ₂ -CH ₂ -SH
~24	-CH ₂ -CH ₂ -SH

Note: The exact chemical shifts may vary depending on the solvent used.

FT-IR Spectroscopy

The FT-IR spectrum of DODT exhibits characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2900-3000	Strong	C-H stretching
2550-2600	Weak	S-H stretching
1050-1150	Strong	C-O stretching

Mass Spectrometry

The mass spectrum of DODT will show a molecular ion peak (M⁺) at m/z = 182. The fragmentation pattern will be characteristic of the molecule's structure, with common losses corresponding to fragments of the ethylene glycol and thioethyl groups.

Safety and Handling

DODT is harmful if swallowed and may cause skin and eye irritation.[7] It should be handled in a well-ventilated area, preferably in a chemical fume hood.[7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[7] Store in a cool, dry place away from oxidizing agents.[7]

Conclusion

3,6-Dioxa-1,8-octanedithiol is a valuable and versatile reagent with important applications in polymer chemistry and peptide synthesis. Its well-defined properties and reactivity make it a useful tool for researchers and scientists. This guide provides essential technical information to facilitate its effective and safe use in a laboratory setting. The detailed experimental protocols and spectral data analysis serve as a valuable resource for those looking to incorporate DODT into their research and development activities.

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